molecular formula C6H11ClO2 B13403435 4-Chlorohexanoic acid

4-Chlorohexanoic acid

Cat. No.: B13403435
M. Wt: 150.60 g/mol
InChI Key: LANAGCMBQXJYNV-UHFFFAOYSA-N
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Description

4-Chlorohexanoic acid is an organic compound with the molecular formula C6H11ClO2 It is a chlorinated derivative of hexanoic acid, characterized by the presence of a chlorine atom attached to the fourth carbon of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chlorohexanoic acid can be synthesized through several methods. One common approach involves the chlorination of hexanoic acid using thionyl chloride or phosphorus trichloride as chlorinating agents. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous feeding of hexanoic acid and chlorinating agents into a reactor, followed by separation and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chlorohexanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of hexanoic acid derivatives.

    Oxidation Reactions: The compound can be oxidized to produce corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of this compound can yield hexanoic acid or its derivatives.

Common Reagents and Conditions:

Major Products:

    Substitution: Hexanoic acid derivatives.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Hexanoic acid.

Scientific Research Applications

4-Chlorohexanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: this compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chlorohexanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular processes and pathways .

Properties

IUPAC Name

4-chlorohexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-2-5(7)3-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANAGCMBQXJYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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